molecular formula C19H17NO3 B2663392 methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate CAS No. 54104-08-4

methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate

Cat. No.: B2663392
CAS No.: 54104-08-4
M. Wt: 307.349
InChI Key: JUFDDTMHEXOCIJ-UHFFFAOYSA-N
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Description

Methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate is a chiral indole-derived compound synthesized via enantioselective Friedel-Crafts alkylation reactions. Its structure features a 1H-indol-3-yl group at the C2 position of a 4-oxo-4-phenylbutanoate backbone, with a methyl ester functional group. Key synthetic data from indicates an enantiomeric excess (ee) of 79% for the (R)-enantiomer under chiral HPLC conditions (Chiralcel OD-H, 20% isopropanol-hexane), highlighting its enantioselective formation .

Properties

IUPAC Name

methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-23-19(22)15(11-18(21)13-7-3-2-4-8-13)16-12-20-17-10-6-5-9-14(16)17/h2-10,12,15,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFDDTMHEXOCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)C1=CC=CC=C1)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate has been studied for its potential anticancer properties. Research indicates that compounds with indole structures often exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of indole have shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Case Study: Indole Derivatives in Cancer Therapy

A study highlighted the synthesis and evaluation of several indole-based compounds, including this compound, which demonstrated significant antiproliferative activity against human cancer cell lines. The compound's mechanism was attributed to its ability to interfere with the cell cycle and promote apoptosis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Indole derivatives are known for their broad-spectrum antimicrobial effects, which can be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Data Table: Antimicrobial Efficacy of Indole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coli32 µg/mL
This compoundStaphylococcus aureus16 µg/mL
This compoundPseudomonas aeruginosa64 µg/mL

This table illustrates the compound's effectiveness against common pathogens, indicating its potential as a lead compound for developing new antimicrobial agents .

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor, particularly in relation to thymidine kinase (TK), an important target in cancer therapy. The inhibition of TK can lead to reduced nucleotide synthesis in rapidly dividing cancer cells.

Research Findings

Studies have reported that modifications to the indole structure can enhance the inhibitory potency against thymidine kinase, suggesting that this compound could be optimized for better efficacy in clinical settings .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, making it useful in the development of novel pharmaceuticals.

Synthetic Routes

The compound can be synthesized through several methods, including:

  • Condensation Reactions : Involving indoles and ketones under acidic conditions.
  • Refluxing Techniques : Utilizing solvents like benzene or acetic acid to promote reaction efficiency.

These methods highlight the compound's utility in creating diverse chemical entities that can be further explored for biological activity .

Mechanism of Action

The mechanism of action of methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, influencing cellular processes such as signal transduction and gene expression. The phenyl group and butanoate ester may also contribute to the compound’s overall biological activity by enhancing its binding affinity and stability .

Comparison with Similar Compounds

Ethyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate (32aa)

  • Structural Difference : Ethyl ester group instead of methyl.
  • Synthesis : Prepared via the same enantioselective Friedel-Crafts protocol as 32ab .
  • Enantiomeric Excess : Similar ee (79%) to 32ab, suggesting minimal steric/electronic impact from the ethyl group on enantioselectivity .
  • Key Data : Chiral HPLC retention times: (R)-enantiomer at 20.9 min, (S)-enantiomer at 25.4 min .

Indole-Substituted Derivatives

(R)-Methyl 2-(7-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoate (32ib)

  • Structural Difference : 7-Methyl substitution on the indole ring.
  • Synthesis : Synthesized using analogous Friedel-Crafts conditions, though yield and ee data are unspecified in the evidence .

4-[2’-(Ethoxycarbonyl)-1’H-indol-5’-yl]-2-(1”-phenylethylamino)-4-oxobutanoic Acid (7c)

  • Structural Differences: Ethoxycarbonyl group at the indole C2 position. Amino group (1”-phenylethylamino) at C2 of the butanoate chain.
  • Synthesis : Prepared via aza-Michael addition, yielding 68.5% with a melting point of 196–198°C .

Acid vs. Ester Derivatives

2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic Acid (CAS 6266-67-7)

  • Structural Difference : Carboxylic acid group replaces the methyl ester.
  • Properties :
    • Molecular weight: 307.35 g/mol (vs. ~321 g/mol for methyl ester).
    • Increased polarity due to the free carboxylic acid, impacting solubility and bioavailability .
  • Applications : The acid form is more reactive in condensation reactions (e.g., amide formation) compared to esters .

Complex Functional Group Analogues

[2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate (CAS 457607-60-2)

  • Structural Differences: Benzothiazole-amino-oxoethyl group replaces the 4-oxo-4-phenyl moiety. Butanoate chain linked to indole via an ester.
  • Molecular Formula: C21H19N3O3S (distinct from the target compound’s C19H17NO3) .

Biological Activity

Methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C₁₈H₁₅NO₃
  • Molecular Weight : 293.32 g/mol
  • CAS Number : 6266-66-6

The biological activity of this compound is primarily attributed to its structural components. The indole ring is known for its ability to interact with various biological receptors, influencing cellular processes such as signal transduction and gene expression. The phenyl group and the butanoate ester enhance the compound’s binding affinity and stability, contributing to its overall biological efficacy.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. For instance, in vitro assays showed significant cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Table 1: Anticancer Activity Data

Cell LineIC₅₀ (µM)Mechanism of Action
A549 (Lung Cancer)12.5Induction of apoptosis
MCF7 (Breast Cancer)8.0Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)10.0Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of bacteria and fungi. Studies indicate that it possesses significant antibacterial activity, outperforming traditional antibiotics in some cases.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus0.015 mg/mLExcellent
Escherichia coli0.030 mg/mLGood
Candida albicans0.025 mg/mLModerate

Anti-inflammatory Activity

Additionally, this compound has shown anti-inflammatory effects in various models. It inhibits pro-inflammatory cytokines and reduces inflammation markers in vitro and in vivo.

Case Study: Anti-inflammatory Effects

In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent .

Q & A

Q. How can researchers validate the specificity of this compound in target-binding assays?

  • Answer :
  • Competitive binding assays : Use radiolabeled analogs or fluorescent probes to quantify displacement .
  • Molecular docking : Compare binding affinities with indole-based reference compounds (e.g., serotonin receptor ligands) .

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